molecular formula C36H39N3O6 B022589 Niguldipine CAS No. 102993-22-6

Niguldipine

Cat. No.: B022589
CAS No.: 102993-22-6
M. Wt: 609.7 g/mol
InChI Key: SVJMLYUFVDMUHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Niguldipine is synthesized through a multi-step process involving the condensation of various chemical intermediates. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Niguldipine has a wide range of applications in scientific research:

Mechanism of Action

Niguldipine exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into cells. This blockage prevents the contraction of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. Additionally, this compound acts as an α1-adrenergic receptor antagonist, further contributing to its antihypertensive effects by inhibiting the vasoconstrictive action of norepinephrine .

Comparison with Similar Compounds

Uniqueness of Niguldipine: this compound is unique due to its dual action as both a calcium channel blocker and an α1-adrenergic receptor antagonist. This dual mechanism provides a more comprehensive approach to managing hypertension compared to other calcium channel blockers that do not have α1-adrenergic antagonistic properties .

Biological Activity

Niguldipine is a dihydropyridine calcium channel blocker (CCB) that exhibits significant biological activity, primarily through its interactions with various ion channels and its effects on cellular processes. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as a calcium channel blocker, inhibiting voltage-gated calcium channels (VGCCs), particularly L-type channels. This inhibition leads to reduced intracellular calcium levels, which is crucial for muscle contraction and neurotransmitter release. Additionally, this compound exhibits α1-adrenergic antagonist properties, further influencing vascular tone and cardiac function .

Key Ion Channel Interactions

  • Calcium Channels : this compound effectively blocks L-type calcium channels, which are pivotal in cardiac and smooth muscle contraction. Studies have shown that it has a potent inhibitory effect on bTREK-1 potassium channels, with an IC50 value of approximately 0.75 µM .
  • Potassium Channels : Inhibition of bTREK-1 may contribute to its cardiovascular effects, as these channels help regulate membrane potential in various tissues .

Therapeutic Applications

This compound has been investigated for several therapeutic uses, primarily in the management of hypertension and certain neurological conditions.

Hypertension Management

As a CCB, this compound is utilized to lower blood pressure by relaxing blood vessels. Its efficacy in this regard has been well-documented in clinical settings.

Neurological Effects

Research indicates that this compound may have protective effects in neurological contexts. For instance, it has been shown to reduce seizure durations in animal models of epilepsy . Specifically, at a dose of 7.5 mg/kg, this compound significantly decreased both seizure and afterdischarge durations in kindled rats.

Case Studies and Experimental Data

Several studies have highlighted this compound's selective cytotoxicity towards glioma cells while sparing normal cells. In one study involving glioma-initiating cells (GICs), this compound was found to significantly reduce cell viability compared to normal astrocytes and fibroblasts . The results from this study are summarized in the following table:

Cell Type Viability (%) P-value
Glioma-Initiating Cells45%<0.01
Normal Astrocytes85%-
HepG2 Liver Carcinoma70%-

This selective cytotoxicity suggests potential for this compound as a targeted therapy in glioblastoma treatment.

In Vivo Studies

In vivo studies using orthotopic glioma models demonstrated that mice treated with this compound had a median survival of 33 days compared to 21 days for controls . This significant difference indicates the compound's potential as an adjunct therapy in cancer treatment.

Properties

CAS No.

102993-22-6

Molecular Formula

C36H39N3O6

Molecular Weight

609.7 g/mol

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3

InChI Key

SVJMLYUFVDMUHP-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Key on ui other cas no.

102993-22-6

Synonyms

3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride
3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
B 844-39
B 859-35
B8509-035
B859-35
dexniguldipine
DNIG
niguldipine
niguldipine fumarate
niguldipine hydrobromide
niguldipine hydrochloride
niguldipine maleate

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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